REACTION_CXSMILES
|
[Mg].[C:2]1([Si:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)(Cl)Cl)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:17]=[CH:18][CH:19]=[CH2:20].[Cl-].[NH4+]>CCOCC.C(O)CO.C1COCC1>[C:2]1([Si:8]2([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:20][CH:19]=[CH:18][CH2:17]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
three
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
26.4 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
253 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -78° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred over 72h
|
Duration
|
72 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The organic solution was separated
|
Type
|
WASH
|
Details
|
The water layer was washed with ether (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solution was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatile solvents removed by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The product was purified by distillation through a 10 cm vacuum
|
Type
|
CUSTOM
|
Details
|
A fraction, bp 155°-7° C./0.2 mmHg, 154 g, 64% yield was collected
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)[Si]1(CC=CC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |